1-But-2-ynyl-4-hydroxypyridin-2-one
Description
Properties
IUPAC Name |
1-but-2-ynyl-4-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFRPURHXBOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CC(=CC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization Techniques for 1 but 2 Ynyl 4 Hydroxypyridin 2 One
Spectroscopic Analysis for Detailed Structural Confirmation
Spectroscopic methods are indispensable for probing the molecular structure of a compound in both solution and solid states. Each technique provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
1H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, and their coupling patterns, which reveals which protons are adjacent to one another. For 1-But-2-ynyl-4-hydroxypyridin-2-one, one would expect to observe signals corresponding to the protons on the pyridinone ring, the methylene (B1212753) protons of the butynyl group, and the terminal methyl protons. The presence of the hydroxyl group would likely be observed as a broad singlet, though its chemical shift can be highly variable.
13C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the other sp2-hybridized carbons of the pyridinone ring, the sp-hybridized carbons of the alkyne, and the sp3-hybridized carbons of the butynyl chain.
15N-NMR: While less common, 15N-NMR could provide valuable information about the electronic environment of the nitrogen atom within the pyridinone ring.
2D NMR (HMBC, HSQC): Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for piecing together the molecular fragments and confirming the attachment of the butynyl group to the nitrogen atom.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (Illustrative) Without experimental data, the following table is a hypothetical representation of what might be expected. Actual values would need to be determined empirically.
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Pyridinone Ring H | 7.0 - 8.0 | - |
| Pyridinone Ring C=O | - | 160 - 170 |
| Pyridinone Ring C-OH | - | 150 - 160 |
| Butynyl -CH2- | 4.5 - 5.5 | 40 - 50 |
| Butynyl -C≡C- | - | 70 - 90 |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands would be anticipated for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm-1), the C=O stretch of the pyridinone ring (around 1650-1700 cm-1), the C=C and C-N stretches of the ring system, and the C≡C stretch of the alkyne (around 2100-2260 cm-1), which might be weak or absent depending on the symmetry of the substitution.
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HR-MS))
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
ESI-MS or FAB-MS: These soft ionization techniques would be used to determine the molecular weight of the compound by observing the molecular ion peak ([M+H]+ or [M-H]-).
HR-MS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula, which is crucial for confirming the identity of a new compound.
Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The 4-hydroxypyridin-2-one chromophore would be expected to exhibit characteristic absorption maxima in the UV region. The specific wavelengths of maximum absorbance (λmax) would be indicative of the conjugated π-electron system.
Solid-State Structural Determination
While spectroscopic methods provide invaluable data on connectivity and functional groups, only single-crystal X-ray diffraction can provide the absolute three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction Analysis
This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to build a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This would definitively confirm the connectivity and stereochemistry of this compound and provide insights into its intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, in the crystal lattice.
Elemental Composition Analysis
Elemental analysis is a fundamental technique in the characterization of a chemical compound, providing the percentage composition of each element within the molecule. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the elemental percentages.
For this compound, with the determined molecular formula of C₉H₉NO₂, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark against which experimentally obtained data would be compared to confirm the purity and identity of the compound.
The expected elemental composition is detailed in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 108.09 | 66.25 |
| Hydrogen | H | 1.008 | 9.072 | 5.56 |
| Nitrogen | N | 14.01 | 14.01 | 8.58 |
| Oxygen | O | 16.00 | 32.00 | 19.61 |
| Total | 163.17 | 100.00 |
Detailed research findings would involve comparing these theoretical percentages with results from laboratory analysis. For instance, a high-resolution mass spectrometry (HRMS) analysis would be used to experimentally confirm the molecular mass, and the results of a CHN (Carbon, Hydrogen, Nitrogen) analyzer would be expected to align closely with the calculated percentages for a pure sample. Any significant deviation between the experimental and theoretical values could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
Reactivity and Reaction Mechanisms of 1 but 2 Ynyl 4 Hydroxypyridin 2 One
Tautomeric Equilibrium and Its Chemical Implications
The 4-hydroxypyridin-2-one scaffold is known to exist in a state of tautomeric equilibrium, a phenomenon that significantly influences its chemical properties and reactivity.
Investigation of Keto-Enol Tautomerism in 4-Hydroxypyridin-2-one Systems
In solution, 1-But-2-ynyl-4-hydroxypyridin-2-one is expected to exist as an equilibrium mixture of its keto and enol forms. The pyridone tautomer is generally favored in polar solvents, while the hydroxypyridine form can be more prevalent in nonpolar environments. wayne.eduresearchgate.netwuxibiology.com This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds within the ring.
Ab initio calculations on similar systems, such as 2-pyridone and 4-pyridone, have shown that the energy difference between tautomers can be small, allowing for the simultaneous presence of both forms in solution. wayne.edunih.gov For 2-hydroxypyridine (B17775), the gas-phase equilibrium favors the enol form, but in aqueous solution, the pyridone form predominates. nih.gov In the solid state, compounds like 2-hydroxy-5-nitropyridine (B147068) exist in the oxo-form. researchgate.net
The position of this equilibrium for this compound will have a direct impact on its reaction pathways. The keto tautomer presents a reactive enone system, while the enol form possesses a more aromatic character with a nucleophilic hydroxyl group.
| Tautomer | Favored in | Key Reactive Feature |
| Keto form (4-hydroxy-1-(but-2-yn-1-yl)pyridin-2(1H)-one) | Polar solvents | α,β-Unsaturated ketone system |
| Enol form (1-(but-2-yn-1-yl)-2,4-dihydroxypyridine) | Nonpolar solvents | Aromatic ring, nucleophilic hydroxyl groups |
Reactivity of the 4-Hydroxypyridin-2-one Core
The pyridinone ring is an electron-deficient system, which governs its susceptibility to nucleophilic and electrophilic attack.
Nucleophilic and Electrophilic Reactions on the Pyridinone Ring System
The presence of the electronegative nitrogen atom and the carbonyl group in the pyridinone ring of this compound deactivates the ring towards electrophilic aromatic substitution. nih.gov When such reactions do occur, they are expected to proceed at positions 3 or 5, directed by the existing substituents.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution is a more probable reaction pathway, particularly at the carbon atoms adjacent to the nitrogen or bearing a good leaving group. For instance, studies on hydroxypyridines have shown that 4-hydroxypyridine (B47283) can react at the nitrogen atom, while 2-hydroxypyridine can act as an ambident nucleophile, reacting at both the nitrogen and oxygen atoms. researchgate.net The reactivity of this compound in such reactions would likely involve the displacement of a suitable leaving group introduced onto the ring.
Functional Group Interconversions and Derivatizations at the Hydroxyl Moiety
The hydroxyl group at the 4-position of the pyridinone ring offers a site for various functional group interconversions. This hydroxyl group can be derivatized through several common reactions. nih.govresearchgate.net
One common derivatization is etherification, where the hydroxyl group is converted to an ether by reaction with an alkyl halide in the presence of a base. Another important reaction is esterification, which can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride. researchgate.net These derivatizations can be used to protect the hydroxyl group or to introduce new functionalities into the molecule. The synthesis of related ortho-hydroxypyridine-4-ones has been reported, highlighting the accessibility of the hydroxyl group for chemical modification. nih.govnih.gov
| Reaction Type | Reagent Example | Product Type |
| Etherification | Alkyl halide (e.g., CH₃I) + Base | 4-Alkoxypyridin-2-one |
| Esterification | Acyl chloride (e.g., CH₃COCl) | 4-Acyloxypyridin-2-one |
| Silylation | Silylating agent (e.g., TMSCl) | 4-(Trimethylsilyloxy)pyridin-2-one |
Reactivity of the But-2-ynyl Side Chain
The but-2-ynyl group is a versatile functional handle that can participate in a variety of reactions characteristic of internal alkynes.
Alkyne Functionalization Reactions (e.g., Cycloadditions, Addition Reactions)
The triple bond of the but-2-ynyl side chain is a region of high electron density, making it susceptible to electrophilic addition reactions. byjus.comlibretexts.orglibretexts.org For example, it can undergo hydrohalogenation (addition of HX) and halogenation (addition of X₂). libretexts.orgmasterorganicchemistry.com These reactions typically proceed via a vinyl cation intermediate, with the regioselectivity following Markovnikov's rule in the case of unsymmetrical reagents.
Furthermore, the alkyne can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, to form six-membered rings. wikipedia.orgpageplace.delibretexts.orglibretexts.orgyoutube.com It can also participate in other cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct various heterocyclic systems. The reactivity of the alkyne in these cycloadditions is influenced by the electronic nature of the substituents on both the alkyne and the reacting partner.
| Reaction Type | Reactant | Product Type |
| Hydrohalogenation | Hydrogen halide (e.g., HBr) | Halogenated alkene |
| Halogenation | Halogen (e.g., Br₂) | Dihaloalkene or tetrahaloalkane |
| Diels-Alder Cycloaddition | Conjugated diene | Substituted cyclohexadiene derivative |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide (B81097), nitrile oxide) | Five-membered heterocycle |
Intramolecular Cyclization Pathways Involving the Butynyl Moiety
The presence of the butynyl group on the nitrogen atom of the 4-hydroxypyridin-2-one scaffold introduces the potential for a variety of intramolecular cyclization reactions. These transformations are often triggered by the activation of the alkyne functionality, leading to the formation of new heterocyclic ring systems.
While direct studies on this compound are not extensively documented, analogous transformations in related N-alkynyl amides and other heterocyclic systems provide significant insight. For instance, the intramolecular cyclization of N-alkynyl amides can be initiated under thermal or catalytic conditions. In the context of the subject compound, the butynyl moiety can act as an electrophile or a radical acceptor, depending on the reaction conditions.
Research on related systems, such as the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, demonstrates the propensity of unsaturated side chains to undergo intramolecular ring closure to form pyrrolo-fused heterocycles. nih.gov This suggests that this compound could potentially undergo a similar 5-exo-dig cyclization, where the pyridinone oxygen or a carbon atom of the ring acts as the nucleophile attacking the butynyl group. The regioselectivity of such a cyclization would be influenced by factors such as the nature of any catalyst used and the electronic properties of the pyridinone ring.
Furthermore, studies on the intramolecular cyclization of amides of β-enamino ketones to form pyridin-2(1H)-ones highlight the general susceptibility of such systems to ring-forming reactions in the presence of a base. researchgate.net This principle can be extended to the butynyl-substituted pyridinone, where the terminal alkyne could be deprotonated to form a reactive acetylide, which could then participate in an intramolecular nucleophilic attack.
The cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in the presence of a strong acid like triflic acid provides another potential pathway. nih.gov Protonation of the carbonyl oxygen of the pyridinone ring in this compound could activate the butynyl group towards intramolecular electrophilic attack by the aromatic ring, leading to fused ring systems.
Mechanistic Studies of Chemical Transformations
Pericyclic Reactions (e.g., Hetero-Diels-Alder, [4+2]-Cycloadditions)
Pericyclic reactions represent a class of concerted chemical transformations that proceed through a cyclic transition state. msu.edu The 2-pyridone ring system is known to participate in [4+2] cycloaddition reactions, acting as a diene. nih.govresearchgate.netdocumentsdelivered.com In the case of this compound, the pyridinone core can react with a suitable dienophile. The stereoselectivity of such Diels-Alder reactions is often predictable based on frontier molecular orbital theory. youtube.com The butynyl substituent on the nitrogen atom can influence the electronic properties of the diene system and, consequently, its reactivity and the stereochemical outcome of the cycloaddition. acs.org
The hetero-Diels-Alder reaction is a variation where one or more heteroatoms are part of the diene or dienophile. researchgate.net The pyridinone ring itself is a heteroaromatic system, and its participation in [4+2] cycloadditions is a well-established example of a hetero-Diels-Alder reaction. The reaction involves the formation of a bicyclic adduct, which can then undergo further transformations. The presence of the butynyl group can also introduce the possibility of intramolecular Diels-Alder reactions, where the alkyne acts as the dienophile and the pyridone ring as the diene, leading to complex polycyclic structures. msu.edu
The mechanism of these reactions is concerted, meaning that all bond-forming and bond-breaking steps occur simultaneously in a single transition state. youtube.com The feasibility and stereochemical course of these reactions can be predicted by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. youtube.comyoutube.com
Catalytic Reaction Mechanisms (e.g., Copper-Catalyzed Processes)
Copper-catalyzed reactions are particularly relevant to the chemistry of N-alkynyl amides. acs.orgorganic-chemistry.orgrsc.org The butynyl group in this compound can be activated by a copper catalyst, facilitating a range of transformations. For instance, copper-catalyzed intramolecular cyclizations of N-alkynyl amides are known to proceed through various mechanisms, including those involving copper acetylide intermediates.
One plausible mechanism involves the formation of a copper-amidate complex, which can then undergo an intramolecular reaction with the alkyne. Photoinduced, copper-catalyzed alkylation of amides has been shown to proceed via the photoexcitation of a copper–amidate complex, followed by electron transfer to form a radical. acs.org A similar pathway could be envisioned for the intramolecular reactions of this compound.
Copper catalysts can also promote dehydrogenative coupling reactions. For example, the copper-catalyzed dehydrogenative amidation of alkanes involves the generation of alkyl radicals that react with a copper-amide complex. nih.gov In the context of the subject compound, a copper catalyst could facilitate intramolecular C-H activation and subsequent cyclization involving the butynyl group.
Radical and Single-Electron Transfer (SET) Pathways
Radical reactions offer an alternative set of pathways for the transformation of this compound. The butynyl group can participate in radical additions and cyclizations. Intramolecular radical addition to alkynes is a powerful method for the synthesis of nitrogen heterocycles. researchgate.net A radical can be generated elsewhere in the molecule, which then adds to one of the sp-hybridized carbons of the alkyne in an exo- or endo-fashion.
Single-electron transfer (SET) processes can initiate these radical reactions. For example, a photoredox catalyst can transfer an electron to or from the pyridinone or a precursor to generate a radical ion, which then undergoes further reaction. The butynyl group itself can act as a radical acceptor. rsc.org
Mechanistic studies on related systems, such as nickel-catalyzed radical cross-coupling, provide insights into the fundamental steps of radical generation and capture. acs.org In a potential radical cyclization of this compound, a radical could be generated on the pyridinone ring or an adjacent atom, followed by an intramolecular addition to the butynyl moiety. The regioselectivity of this addition would be governed by the relative stability of the resulting radical intermediates.
Research on the synthesis of heterocycles from alkynyl aldehydes under visible-light-promoted conditions highlights the potential for SET processes to initiate cyclization. nih.gov These reactions often involve the generation of radical cations or anions as key intermediates. A similar approach could be applied to this compound to induce intramolecular cyclization via a radical pathway.
Theoretical and Computational Investigations of 1 but 2 Ynyl 4 Hydroxypyridin 2 One
Electronic Structure and Molecular Geometry Calculations
The precise arrangement of atoms and the distribution of electrons within a molecule are critical determinants of its chemical nature. High-level computational methods offer a window into these fundamental properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. mdpi.com DFT calculations are employed to determine the optimized ground-state geometry of 1-But-2-ynyl-4-hydroxypyridin-2-one, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles.
Functionals like B3LYP, combined with a suitable basis set such as 6-311G**, are commonly used to model the electronic structure. mdpi.com These calculations reveal the distribution of electron density, highlighting regions of high and low electron concentration. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visualizes the electrostatic landscape around the molecule, identifying potential sites for electrophilic and nucleophilic attack. For the pyridinone ring, the oxygen atoms and the delocalized π-system are typically regions of high chemical reactivity. mdpi.com
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data) (Note: The following data is illustrative, based on typical values for similar molecular fragments, as specific literature data for this exact compound is not publicly available. Actual values would be obtained from a dedicated DFT optimization.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.24 Å |
| Bond Length | C-O (hydroxyl) | 1.35 Å |
| Bond Length | C≡C (alkyne) | 1.21 Å |
| Bond Length | N-C (ring) | 1.38 Å |
| Bond Angle | O=C-N | 123° |
| Bond Angle | C-O-H | 109° |
| Bond Angle | N-CH₂-C≡ | 110° |
| Dihedral Angle | C-N-CH₂-C | ~90° (variable) |
While DFT is powerful, ab initio methods, which are based on first principles without empirical data, offer a pathway to even higher accuracy. chemeurope.comwikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the initial Hartree-Fock (HF) calculation to incorporate electron correlation—the interactions between individual electrons that HF theory averages out. chemeurope.com These post-Hartree-Fock methods are crucial for obtaining benchmark-quality results for structures and energies. nih.gov
For systems with complex electronic structures, such as those involving bond-breaking or excited states, a single-determinant reference like HF can be inadequate. In such cases, multi-configurational self-consistent field (MCSCF) methods, like the Complete Active Space Self-Consistent Field (CASSCF) approach, are necessary. researchgate.net These methods use a wave function that includes multiple electronic configurations, providing a more accurate description of the electronic state. researchgate.net For this compound, MCSCF could be particularly useful for studying potential photochemical reactions involving the alkyne group or the aromatic ring.
The flexibility of the butynyl side chain attached to the nitrogen atom allows for multiple spatial orientations, known as conformers. Understanding the molecule's conformational landscape is essential, as different conformers can have distinct energies and properties.
A potential energy surface (PES) scan is a computational technique used to explore this landscape. q-chem.comreadthedocs.io By systematically varying a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step, a "relaxed" PES scan can be generated. uni-muenchen.denih.gov For this compound, scanning the dihedral angle defined by the C-N-CH₂-C atoms would reveal the rotational barrier of the butynyl group. This analysis identifies the lowest-energy conformers (global and local minima) and the transition states that connect them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature. researchgate.net
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of new compounds by validating experimental results.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for structure elucidation. Computational chemistry can simulate these spectra with remarkable accuracy.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations, often performed at the DFT level, can predict the chemical environment of each nucleus, helping to assign peaks in an experimental spectrum. nih.govnih.gov For a novel compound like this compound, these predictions would be crucial for confirming its synthesis and structure.
IR Spectra: The vibrational frequencies of a molecule correspond to the peaks observed in its IR spectrum. masterorganicchemistry.com By calculating the second derivatives of the energy with respect to atomic positions, a frequency analysis can be performed. This yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies can be compared to experimental IR spectra to identify characteristic functional groups, such as the C=O stretch of the pyridinone, the O-H stretch of the hydroxyl group, and the C≡C stretch of the alkyne. nist.govnist.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretch | ~3400-3600 |
| C-H (sp³) | Stretch | ~2900-3000 |
| C≡C (alkyne) | Stretch | ~2100-2250 |
| C=O (pyridinone) | Stretch | ~1650-1690 |
| C=C (ring) | Stretch | ~1550-1600 |
The absorption of ultraviolet and visible light by a molecule is governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting these electronic transitions and simulating UV-Vis absorption spectra. nih.govnih.gov
TD-DFT calculations provide the excitation energies and oscillator strengths for the lowest-lying electronic transitions. researchgate.netmdpi.com The excitation energy corresponds to the wavelength of maximum absorbance (λ_max), while the oscillator strength relates to the intensity of the absorption band. researchgate.net Analysis of the molecular orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) can characterize them as π → π* or n → π* transitions, providing a deeper understanding of the molecule's photophysical properties. nih.gov For this compound, these calculations would predict the color and photochemical reactivity of the compound.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For this compound, understanding its reactivity is crucial for predicting its behavior in different chemical environments. This section explores the elucidation of its reaction mechanisms through the characterization of transition states and the analysis of electronic effects.
A fundamental aspect of the reactivity of 4-hydroxypyridin-2-ones is their tautomeric equilibrium between the keto (pyridin-2-one) and enol (hydroxypyridine) forms. Computational studies on analogous systems, such as 2-hydroxypyridine (B17775)/2-pyridone, have provided significant insights into the energy barriers associated with this transformation. nih.govwuxibiology.com
For the uncatalyzed, single-molecule tautomerization of 2-hydroxypyridine to 2-pyridone, a significant activation energy barrier has been calculated, with semi-empirical methods predicting values as high as 296 kJ/mol. nih.gov More sophisticated ab initio calculations have refined this, with a Hartree-Fock (HF)/3-21G level of theory suggesting a barrier of approximately 206 kJ/mol, and configuration interaction methods further reducing it to around 160.67 kJ/mol. nih.gov Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level for the 2-hydroxypyridine to 2-pyridone conversion have estimated the energy barrier to be about 34.00 kcal/mol (approximately 142.3 kJ/mol). nih.gov
The presence of solvent molecules, particularly protic solvents like water, can dramatically alter the reaction pathway. wuxibiology.com Computational models incorporating water molecules have shown that they can act as a bridge, facilitating a double proton transfer mechanism. This water-assisted tautomerization significantly lowers the activation energy. For the 2-hydroxypyridine/2-pyridone system, DFT calculations have shown that the presence of a single water molecule can reduce the energy barrier to a range of 12.12 to 16.74 kcal/mol. wuxibiology.com An intrinsic reaction coordinate (IRC) analysis of a methanol-assisted proton transfer in a similar system confirmed a concerted and synchronous mechanism for the double proton transfer. researchgate.net
It is highly probable that this compound would exhibit similar tautomeric behavior. The butynyl substituent is not expected to fundamentally alter the mechanism of proton transfer within the pyridinone ring, although it may have a minor influence on the precise energy barriers. The transition state for this process would involve the simultaneous breaking and forming of N-H and O-H bonds, likely facilitated by solvent molecules or other proton-donating/accepting species in the reaction medium.
Table 1: Calculated Activation Energies for Tautomerization in Related Pyridinone Systems
| System | Computational Method | Basis Set | Activation Energy (kJ/mol) | Reference |
| 2-Hydroxypyridine | CNDO/2 | - | 296 | nih.gov |
| 2-Hydroxypyridine | HF | 3-21G | 206 | nih.gov |
| 2-Hydroxypyridine | Configuration Interaction | DZ+P | 160.67 | nih.gov |
| 2-Hydroxypyridine | DFT (B3LYP) | 6-311++G(d,p) | ~142.3 | nih.gov |
| 2-Hydroxypyridine (water-assisted) | DFT | - | ~50.7 - 70.0 | wuxibiology.com |
Note: The data presented is for analogous systems and serves as an estimation for the behavior of this compound.
The reactivity of this compound is intrinsically linked to its electronic structure. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge distribution, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov
In 4-hydroxypyridin-2-one, the presence of electronegative oxygen and nitrogen atoms leads to a significant polarization of the molecule. The carbonyl group (C=O) and the hydroxyl group (O-H) are key sites for electrophilic and nucleophilic interactions. NBO analysis on similar structures has shown significant charge delocalization, which contributes to the stability of the molecule. nih.gov This delocalization arises from interactions between lone pair orbitals of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the pyridinone ring. nih.govresearchgate.net
The introduction of the 1-but-2-ynyl group at the nitrogen atom will influence the electronic distribution. The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons, which could lead to a withdrawal of electron density from the nitrogen atom. This, in turn, could affect the basicity of the nitrogen and the acidity of the N-H proton in the tautomeric form.
DFT calculations on related pyridine (B92270) derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles. For this compound, the HOMO is likely to be localized on the electron-rich hydroxypyridinone ring, while the LUMO may have significant contributions from the butynyl substituent, making it susceptible to nucleophilic attack. The calculated HOMO and LUMO energies can also indicate the potential for intramolecular charge transfer (ICT), which has been observed in similar heterocyclic systems. nih.gov
Table 2: Illustrative NBO Analysis Data for a Hypothetical this compound Dimer
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(O) of C=O | σ(N-H) | High | Intermolecular Hydrogen Bond |
| n(O) of O-H | σ(C-C) of ring | Moderate | Intramolecular Hyperconjugation |
| π(C=C) of ring | π(C=O) | Moderate | π-Delocalization |
| n(N) | π(C=C) of ring | Moderate | π-Delocalization |
Note: This table is illustrative and based on expected interactions in such a system. E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Intermolecular Interactions and Hydrogen Bonding Analysis
The presence of both hydrogen bond donors (the hydroxyl group and the N-H group in the tautomer) and acceptors (the carbonyl oxygen and the ring nitrogen) in this compound suggests that hydrogen bonding will play a crucial role in its solid-state structure and its interactions with other molecules.
Computational studies on 2-pyridone have confirmed its tendency to form hydrogen-bonded dimers in the solid state. wikipedia.org This dimerization is a strong interaction that significantly influences the physical properties of the compound. Similarly, it is expected that this compound will form stable intermolecular hydrogen bonds. The most likely hydrogen bonding motif would involve the N-H group of one molecule interacting with the carbonyl oxygen of a neighboring molecule, forming a characteristic R22(8) graph set motif. nih.gov
Intramolecular hydrogen bonding is also a possibility, particularly between the 4-hydroxyl group and the carbonyl oxygen at position 2. However, the geometry of the six-membered ring may not be optimal for a strong intramolecular hydrogen bond. Computational methods can be used to compare the energies of conformers with and without this bond to determine its significance. acs.org
Quantum chemical calculations can provide detailed information about the strength and geometry of these hydrogen bonds. osc.edu Parameters such as the donor-acceptor distance, the hydrogen-acceptor distance, and the bond angle are critical in characterizing the hydrogen bond. mdpi.com For strong hydrogen bonds, the donor-H bond is typically elongated, and a red shift in its stretching frequency is observed in the infrared spectrum. nih.gov
In a broader context, the hydrogen bonding capabilities of this compound will dictate its solubility in protic solvents and its ability to interact with biological macromolecules, which often rely on extensive hydrogen bonding networks for molecular recognition. Computational studies of complexes between similar molecules and water have shown that multiple hydrogen bonding interactions can lead to significant stabilization. rsc.org
Table 3: Typical Hydrogen Bond Geometries from Computational Studies of Related Pyridinone Systems
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H-Acceptor Distance (Å) | Angle (°) | Reference System |
| N-H···O=C | ~2.790 | ~1.8 | ~178 | Dipyridone derivative nih.gov |
| O-H···O=C | ~2.446 | ~1.46 | ~169 | Phosphinic acid-2-pyridone adduct mdpi.com |
| O-H···N | - | - | - | 4-hydroxypyridine (B47283) anion complexes mdpi.com |
Note: This data is derived from studies on analogous systems and provides an expected range for the hydrogen bond parameters in this compound.
Research Directions and Potential Applications in Chemical Synthesis
Role as a Synthetic Building Block for Complex Organic Molecules and Nitrogen-Containing Heterocycles
The 1-But-2-ynyl-4-hydroxypyridin-2-one scaffold is a privileged structure for the synthesis of a variety of complex organic molecules and, notably, other nitrogen-containing heterocycles. mdpi.comnih.gov The inherent reactivity of the alkyne and the pyridone core can be harnessed to construct intricate molecular architectures.
The butynyl group serves as a versatile handle for a range of chemical transformations. For instance, it can readily participate in well-established reactions such as:
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important five-membered nitrogen heterocycles. nih.gov
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, leading to more complex conjugated systems.
Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic systems.
Hydration and Oxidation: The triple bond can be hydrated to form ketones or oxidized to generate α-dicarbonyl compounds, further expanding the synthetic utility of the scaffold.
Simultaneously, the 4-hydroxypyridin-2-one moiety offers multiple sites for functionalization. The hydroxyl group can be alkylated or acylated, and the pyridone ring itself can undergo electrophilic substitution reactions. The nitrogen atom of the pyridinone can also be a site for further chemical modification. This dual reactivity makes this compound a powerful tool for building molecular complexity.
The construction of nitrogen-containing heterocycles from alkynyl precursors is a well-established strategy in organic synthesis. nih.govresearchgate.netacs.org For example, intramolecular cyclization reactions involving the alkyne and a suitably positioned nucleophile on the pyridone ring or a substituent could lead to the formation of fused heterocyclic systems. The Zincke reaction, a classic method for the ring-opening of pyridinium (B92312) salts, could also be adapted to create novel non-pyridine heterocycles from derivatives of this compound. acs.org
A variety of nitrogen-containing heterocycles can be synthesized using alkynes as starting materials. nih.gov The following table summarizes some of the heterocycles that could potentially be synthesized from this compound and its derivatives.
| Starting Material Analogue | Reaction Type | Resulting Heterocycle |
| Alkynyl Imine | Palladium-catalyzed cyclization | 4-Amidyl-2-aminopyrroles researchgate.net |
| Alkynyl Imine | Tandem oxidative radical halogenation | 3-Haloquinolines researchgate.net |
| Propargyl Amine & Terminal Alkyne | Palladium(II)-mediated cascade | 2,4-Disubstituted Pyrroles nih.gov |
| o-Alkynyl Aldehydes & Amines | Silver(I)-catalyzed tandem reaction | Fused Polycyclic Heterocycles mdpi.com |
Rational Design and Synthesis of Novel Derivatives with Tailored Reactivity and Structural Properties
The rational design of novel derivatives of this compound allows for the fine-tuning of its reactivity and structural properties to meet specific synthetic goals. nih.gov By strategically introducing different functional groups at various positions on the molecule, chemists can modulate its electronic and steric characteristics.
For instance, the introduction of electron-withdrawing or electron-donating groups on the pyridinone ring can alter the reactivity of both the ring and the butynyl group. An electron-withdrawing group would make the pyridinone ring less susceptible to electrophilic attack but could enhance the reactivity of the alkyne in certain reactions. Conversely, an electron-donating group would increase the electron density of the ring, making it more reactive towards electrophiles.
The synthesis of these derivatives can be achieved through various methods. The N-alkylation of a pre-existing 4-hydroxypyridin-2-one with 1-bromo-2-butyne (B41608) is a plausible route. Alternatively, the construction of the pyridinone ring itself from acyclic precursors already bearing the butynyl group offers another synthetic strategy. The synthesis of related pyridazin-4-one derivatives has been reported as a method to develop necroptosis inhibitors. nih.gov
The design and synthesis of these derivatives are often guided by the desired final application. For example, if the goal is to create a library of compounds for biological screening, a combinatorial approach could be employed, where a diverse set of substituents are introduced at various positions on the scaffold. The hydroxypyridinone scaffold is known for its favorable toxicity profile and ease of functionalization, making it an ideal candidate for drug design. nih.gov
The following table outlines potential derivatization strategies and their expected impact on the properties of the molecule.
| Position of Derivatization | Type of Substituent | Potential Impact on Properties |
| Pyridinone Nitrogen (N-1) | Alkyl, Aryl, Acyl groups | Modulates solubility and steric hindrance around the core. |
| Pyridinone Ring (C-3, C-5, C-6) | Electron-withdrawing/donating groups | Alters electronic properties, reactivity, and potential for further functionalization. |
| Hydroxyl Group (C-4) | Alkylation, Acylation | Protects the hydroxyl group or introduces new functional handles. |
| Butynyl Group (C-4') | Addition of substituents | Modifies the reactivity of the alkyne and introduces new functionalities. |
Advanced Functionalization Strategies for Enhanced Chemical Utility of the Scaffold
To further enhance the chemical utility of the this compound scaffold, advanced functionalization strategies can be employed. These strategies go beyond simple derivatization and involve more complex chemical transformations to introduce novel functionalities and create highly sophisticated molecular architectures.
One such strategy is the use of the butynyl group as a linchpin for multicomponent reactions. In these reactions, three or more reactants combine in a single step to form a complex product, offering a highly efficient way to build molecular diversity. The alkyne can participate in a variety of multicomponent reactions, leading to the rapid assembly of intricate heterocyclic systems.
Another advanced strategy involves the late-stage functionalization of the pyridinone scaffold. This approach allows for the introduction of new functional groups into an already assembled and complex molecule, providing a powerful tool for modifying the properties of the final compound. Techniques such as C-H activation could be employed to selectively functionalize specific positions on the pyridinone ring.
Furthermore, the hydroxypyridinone core can be converted to other related heterocyclic systems. For example, thionation of the carbonyl group can yield the corresponding pyridinethione, which may exhibit different reactivity and coordination properties. vanderbilt.eduresearchgate.net The synthesis of polymers containing 3-hydroxypyridin-4-one moieties has also been explored for applications such as iron chelation. nih.gov
The surface functionalization of scaffolds is another area of interest, where modifying the surface can significantly improve properties such as cell adhesion and differentiation in biomedical applications. nih.gov While not directly on this molecule, the principles of scaffold functionalization are broadly applicable.
The following table provides examples of advanced functionalization strategies and their potential outcomes.
| Functionalization Strategy | Description | Potential Outcome |
| Multicomponent Reactions | Combining the alkyne with multiple other reactants in a one-pot synthesis. | Rapid generation of complex and diverse molecular libraries. |
| C-H Activation | Direct functionalization of C-H bonds on the pyridinone ring. | Introduction of new functional groups at late stages of a synthesis. |
| Scaffold Hopping | Chemical transformation of the pyridinone core into other heterocyclic systems. | Access to novel classes of compounds with different properties. |
| Polymerization | Incorporation of the monomer unit into a polymer chain. | Creation of functional materials with tailored properties. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-But-2-ynyl-4-hydroxypyridin-2-one, and how can reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For reproducibility, ensure detailed documentation of reaction conditions (solvent, temperature, stoichiometry) and characterization data (e.g., -NMR, -NMR, and HRMS). Always cross-reference with published protocols for analogous pyridin-2-one derivatives . The experimental section must explicitly state purification methods (e.g., column chromatography gradients, recrystallization solvents) and provide purity validation via HPLC (≥95% purity threshold) .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign all protons and carbons, focusing on the hydroxyl group ( ~12 ppm in -NMR) and alkyne moiety ( ~70–100 ppm in -NMR).
- FTIR : Confirm the presence of hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles to validate the pyridin-2-one core .
- Chromatography : Use HPLC with a C18 column and UV detection at 254 nm to assess purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA and GHS guidelines:
- Ventilation : Use fume hoods for synthesis and purification due to potential respiratory irritancy .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as pyridin-2-one derivatives may exhibit sensitization .
- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected -NMR splitting patterns) often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Probe tautomeric equilibria by acquiring spectra at 25°C and 60°C .
- Computational modeling : Compare experimental data with DFT-calculated -NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Isotopic labeling : Introduce or labels to track dynamic processes .
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodological Answer :
- Reaction monitoring : Use TLC or inline IR to identify intermediates and adjust reaction times.
- Catalyst screening : Test Pd/Cu catalysts for alkyne coupling steps; ligand choice (e.g., PPh vs. Xantphos) significantly impacts efficiency .
- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during alkyne functionalization .
Q. How can researchers assess the compound’s stability under physiological conditions for biomedical applications?
- Methodological Answer : Design accelerated degradation studies:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
- Oxidative stress : Expose to HO (1–10 mM) to simulate ROS-rich environments .
- Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina with PyRx .
- Reaction pathway modeling : Simulate transition states with QM/MM hybrid methods in software like GAMESS .
Critical Analysis of Contradictions
- Conflicting solubility data : Some studies report solubility in DMSO >50 mg/mL, while others note limited solubility (<10 mg/mL). This may stem from polymorphic variations. Use hot-stage microscopy to identify crystalline forms .
- Biological activity discrepancies : Inconsistent IC values in enzyme assays could arise from impurity profiles. Re-test with rigorously purified batches and include negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
